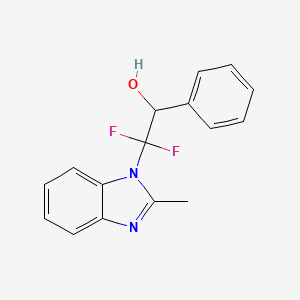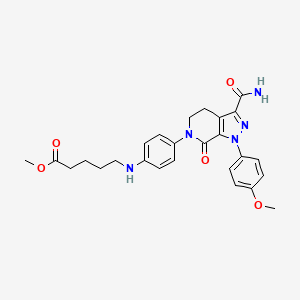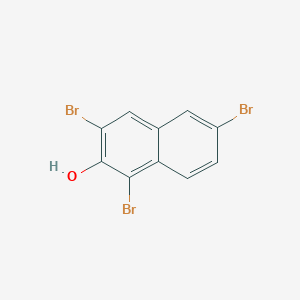![molecular formula C20H11Cl2NO3 B15291994 2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[h]quinoline core, substituted with a 3,5-dichloro-2-hydroxyphenyl group and a carboxylic acid functional group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with an appropriate benzo[h]quinoline derivative under acidic or basic conditions. This is followed by oxidation and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3,5-dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
Quinaldic acid:
Amino- and fluoro-substituted quinoline-4-carboxylic acids: These compounds have different substituents on the quinoline ring, leading to variations in their chemical properties and applications.
Uniqueness
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both dichloro and hydroxyphenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
特性
分子式 |
C20H11Cl2NO3 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC名 |
2-(3,5-dichloro-2-hydroxyphenyl)benzo[h]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H11Cl2NO3/c21-11-7-15(19(24)16(22)8-11)17-9-14(20(25)26)13-6-5-10-3-1-2-4-12(10)18(13)23-17/h1-9,24H,(H,25,26) |
InChIキー |
DCUQQGKTQODKGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3C(=O)O)C4=C(C(=CC(=C4)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)




![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)





